molecular formula C17H22N2O2 B2941925 1-(cyclohexanecarbonyl)-N-methylindoline-2-carboxamide CAS No. 1103514-13-1

1-(cyclohexanecarbonyl)-N-methylindoline-2-carboxamide

Cat. No. B2941925
CAS RN: 1103514-13-1
M. Wt: 286.375
InChI Key: FKCCBVVYCPKVKC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “1-(cyclohexanecarbonyl)-N-methylindoline-2-carboxamide” is a complex organic molecule. It contains a cyclohexanecarbonyl group, an indoline group, and a carboxamide group. The cyclohexanecarbonyl group is derived from cyclohexanecarboxylic acid , which is a carboxylic acid of cyclohexane . The indoline group is a type of heterocycle that is a part of many biologically active molecules. The carboxamide group is a common functional group in organic chemistry and is often seen in pharmaceuticals.


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, including the formation of the cyclohexanecarbonyl group, the formation of the indoline group, and the attachment of the methyl group to the nitrogen in the indoline. The exact methods would depend on the starting materials and the specific conditions required for each reaction .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of these groups around the central carbon atom. The cyclohexanecarbonyl group would likely adopt a chair conformation, as is typical for cyclohexane derivatives . The indoline group could potentially exist in different tautomeric forms, which could affect the compound’s reactivity and properties.


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on its exact structure and the conditions under which the reactions are carried out. The cyclohexanecarbonyl group could potentially undergo reactions typical of carboxylic acids, including its conversion to the acid chloride cyclohexanecarbonyl chloride .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the cyclohexanecarbonyl group could potentially make the compound more hydrophobic, while the presence of the carboxamide group could potentially make it more polar .

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. If it is intended to be a pharmaceutical, for example, its mechanism of action would depend on the specific biological target it is designed to interact with .

Safety and Hazards

The safety and hazards associated with this compound would depend on its exact structure and properties. As with any chemical, appropriate safety precautions should be taken when handling it .

Future Directions

The future directions for research on this compound could include further studies to determine its exact structure and properties, investigations into its potential uses, and the development of methods for its synthesis .

properties

IUPAC Name

1-(cyclohexanecarbonyl)-N-methyl-2,3-dihydroindole-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N2O2/c1-18-16(20)15-11-13-9-5-6-10-14(13)19(15)17(21)12-7-3-2-4-8-12/h5-6,9-10,12,15H,2-4,7-8,11H2,1H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKCCBVVYCPKVKC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)C1CC2=CC=CC=C2N1C(=O)C3CCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(cyclohexanecarbonyl)-N-methylindoline-2-carboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.